molecular formula C21H20FNO4 B3004248 (E)-2-(3-(2-fluorophenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate CAS No. 637746-80-6

(E)-2-(3-(2-fluorophenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate

Cat. No.: B3004248
CAS No.: 637746-80-6
M. Wt: 369.392
InChI Key: NSWFJEYJZJVAKA-BQYQJAHWSA-N
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Description

The compound “(E)-2-(3-(2-fluorophenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate” is a synthetic chalcone derivative featuring a fluorinated aromatic system, a methyl-substituted phenyl group, and a morpholine carboxylate ester moiety. Its structure comprises:

  • Acryloyl group: The (E)-configured α,β-unsaturated ketone system, which is critical for electronic conjugation and biological interactions.
  • 4-methylphenyl group: A hydrophobic moiety that may influence lipophilicity and membrane permeability.
  • Morpholine-4-carboxylate: A polar heterocyclic ester that improves solubility and modulates pharmacokinetic properties.

This compound’s design aligns with strategies for optimizing bioactive chalcones, where substituents are tailored to balance electronic, steric, and solubility profiles .

Properties

IUPAC Name

[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c1-15-6-9-20(27-21(25)23-10-12-26-13-11-23)17(14-15)19(24)8-7-16-4-2-3-5-18(16)22/h2-9,14H,10-13H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWFJEYJZJVAKA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)N2CCOCC2)C(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)N2CCOCC2)C(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(3-(2-fluorophenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with acrylate compounds in the presence of suitable catalysts. The synthetic route often yields high purity and yield, as demonstrated in various studies focusing on similar morpholine derivatives .

Antimicrobial Activity

Research indicates that compounds containing fluorinated phenyl groups exhibit significant antimicrobial properties. For instance, studies on fluoroaryl derivatives have shown that they can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Salmonella typhimurium. The minimum inhibitory concentrations (MIC) for these compounds were notably low, suggesting strong antibacterial activity .

Table 1: Antimicrobial Activity of Fluoroaryl Compounds

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128

This table illustrates that the presence of fluorine enhances the antimicrobial efficacy of these compounds, likely due to increased lipophilicity and altered electronic properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that related morpholine derivatives possess cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the micromolar range against HePG-2 and Caco-2 cell lines, indicating promising anticancer activity comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHePG-20.29
Compound BCaco-20.90
DoxorubicinHePG-20.51

Structure-Activity Relationship (SAR)

The SAR studies reveal that the positioning of fluorine and other substituents on the phenyl ring significantly influences biological activity. For instance, fluorine at specific positions enhances both antimicrobial and anticancer activities, likely due to its ability to modulate electronic properties and improve binding affinities to biological targets .

Case Studies

  • Antibacterial Efficacy : A study investigated the effects of various fluoroaryl compounds on bacterial biofilms. The results indicated that compounds with fluorinated moieties significantly reduced biofilm formation compared to non-fluorinated counterparts, highlighting their potential as antibiofilm agents .
  • Cytotoxicity Assessment : Another case study focused on evaluating the cytotoxic effects of morpholine derivatives against multiple cancer cell lines. The findings demonstrated that modifications in the morpholine structure could lead to enhanced cytotoxicity, emphasizing the importance of structural optimization in drug development .

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of (E)-2-(3-(2-fluorophenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate lies in its potential as a pharmaceutical agent. Compounds with similar structures have been shown to exhibit:

  • Antitumor Activity : Preliminary studies indicate that fluorinated compounds can enhance biological activity due to their ability to interact favorably with biological membranes and proteins. This property may enable the development of novel anticancer agents.
  • Antimicrobial Properties : Morpholine derivatives have been investigated for their antimicrobial activities. The incorporation of the acrylate group may enhance their efficacy against various pathogens.
  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.

Synthetic Chemistry Applications

In synthetic chemistry, this compound can be utilized as:

  • Building Block for Synthesis : Its unique functional groups allow it to act as a versatile building block for synthesizing more complex molecules. This is particularly useful in the development of new therapeutic agents.
  • Photocurable Materials : The acrylate moiety makes this compound suitable for use in photocurable formulations, which are important in coatings and adhesives.

Case Studies and Research Findings

Recent studies have highlighted the importance of fluorinated compounds in drug design. For instance:

  • A study published in Molecules explored various derivatives of acrylated morpholines and their biological activities, suggesting that modifications can lead to enhanced efficacy against cancer cell lines .
  • Research on similar compounds has indicated that fluorinated aromatic rings improve lipophilicity, potentially leading to better absorption and distribution within biological systems .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 2-fluorophenyl group in the target compound introduces moderate electronegativity, contrasting with electron-donating groups (e.g., 4-hydroxy-3-methoxy in curcumin analogs) that enhance antioxidant activity via radical stabilization .
  • Chlorine/bromine substituents (e.g., in ) increase lipophilicity and antimicrobial potency but may reduce metabolic stability compared to fluorine .

Heterocyclic Modifications: The morpholine carboxylate in the target compound likely improves aqueous solubility relative to non-polar cyclohexanone/cyclopentanone rings in curcumin analogs (e.g., compounds 2e, 3d) .

Biological Activity Trends: Antioxidant activity correlates strongly with phenolic -OH groups (e.g., curcumin and compound 3d), which are absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 3d (Curcumin analog) 2-(2-(3-(4-chlorophenyl)acryloyl)... (Chalcone-acetamide)
LogP (estimated) ~3.2 (moderate) ~2.8 ~4.1 (high due to Cl)
Solubility (mg/mL) Improved (morpholine) Low (cyclopentanone) Very low (non-polar Cl)
Metabolic Stability High (F substituent) Moderate (phenolic -OH) Low (Cl susceptibility)
  • Morpholine’s impact : The morpholine carboxylate likely enhances solubility and reduces crystallization tendencies, aiding formulation .
  • Fluorine vs. Chlorine : Fluorine’s smaller van der Waals radius and higher electronegativity may reduce off-target interactions compared to bulkier halogens .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-2-(3-(2-fluorophenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate, and how can reaction conditions be optimized?

  • Answer : A modified Claisen-Schmidt condensation is typically employed, involving the reaction of a 2-fluorophenylacetophenone derivative with a morpholine-substituted benzoyl chloride under basic conditions (e.g., NaOH in ethanol). Optimization includes controlling temperature (reflux at 80–90°C), solvent polarity, and stoichiometric ratios to maximize yield and minimize side products like cis-isomers. Monitoring via TLC or HPLC is critical .

Q. How can the stereochemical configuration (E/Z isomerism) of the acryloyl group be confirmed experimentally?

  • Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is used to distinguish E/Z isomers. For the (E)-isomer, NOE correlations between the acryloyl β-hydrogen and adjacent aromatic protons are absent, while X-ray crystallography provides definitive confirmation by resolving the double-bond geometry .

Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?

  • Answer : SHELXTL (for refinement) and ORTEP-3 (for visualization) are industry standards. SHELXL refines atomic displacement parameters and handles disorder modeling, while ORTEP-3 generates thermal ellipsoid plots to visualize bond lengths/angles and torsional strain .

Advanced Research Questions

Q. How can conformational flexibility in the morpholine ring and acryloyl moiety impact pharmacological activity?

  • Answer : Cremer-Pople puckering parameters (Q, θ, φ) quantify morpholine ring distortions, which influence hydrogen-bonding potential. Molecular dynamics simulations (e.g., AMBER or GROMACS) model acryloyl group rotation to predict binding modes with target proteins. Experimental validation via temperature-dependent NMR or crystallography under varying pH conditions is advised .

Q. What computational methods are effective for predicting electronic properties and reactivity?

  • Answer : Density Functional Theory (DFT) using B3LYP/6-311G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra, correlating with experimental λmax values .

Q. How should crystallographic data discrepancies (e.g., disorder in aromatic rings) be addressed during refinement?

  • Answer : In SHELXL, split atoms with PART instructions and refine occupancy ratios using free variables. Apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. Validate using Rint and goodness-of-fit (GoF) metrics .

Data Analysis and Contradictions

Q. How do intermolecular interactions (e.g., C–H···O) influence crystal packing, and how can these be leveraged in co-crystal design?

  • Answer : Hirshfeld surface analysis (CrystalExplorer) identifies dominant interactions. For this compound, weak C–H···O bonds along the [100] axis stabilize layered packing. Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) may enhance solubility or stability .

Q. What analytical strategies resolve conflicting spectral data (e.g., NMR vs. XRD) for substituent orientation?

  • Answer : Dynamic NMR at variable temperatures detects rotational barriers in solution, while XRD provides static solid-state snapshots. For discrepancies, consider solvent effects or polymorphism. Cross-validate with solid-state NMR or Raman spectroscopy .

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